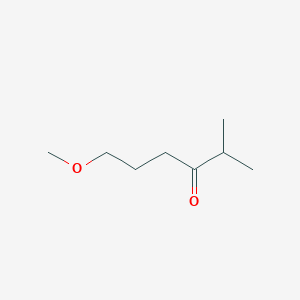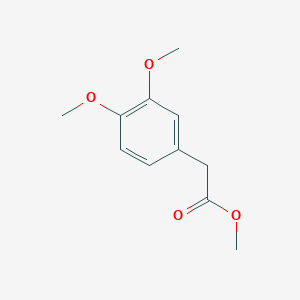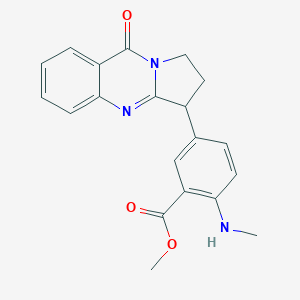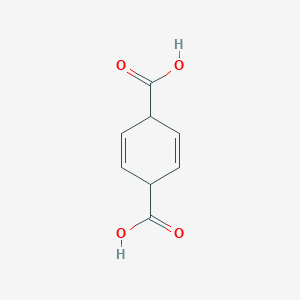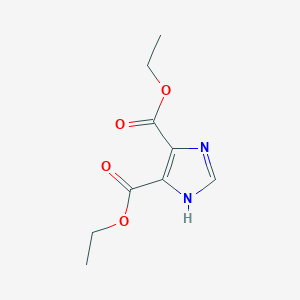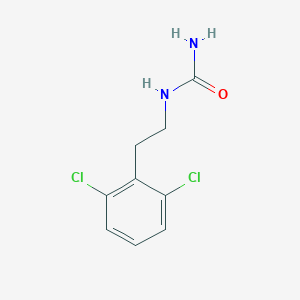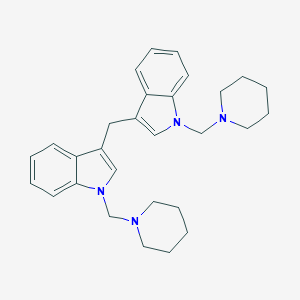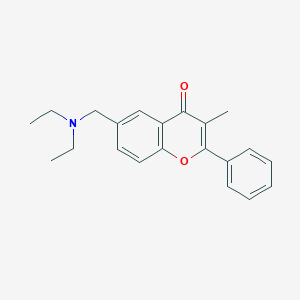
2-Nitrobenzene-1,4-diol
Descripción general
Descripción
2-Nitrobenzene-1,4-diol, also known as 2-Nitrohydroquinone, is a chemical compound with the molecular formula C6H5NO4 . It is used in the manufacturing of pharmaceuticals and other chemical substances .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Nitrobenzene-1,4-diol often involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Nitrobenzene-1,4-diol consists of a benzene ring with nitro (NO2) and hydroxyl (OH) groups attached. The molecular weight is 155.11 g/mol . The InChI representation isInChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H . Chemical Reactions Analysis
Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen has been achieved . Mechanistic investigations suggest the formation of a deprotonated σH adduct .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitrobenzene-1,4-diol include a molecular weight of 155.11 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Green Synthesis of Nitrobenzene
2-Nitrobenzene-1,4-diol plays a crucial role in the green synthesis of nitrobenzene. Natural zeolite and sulfated natural zeolite catalyst materials have been successfully prepared and applied as a replacement for the role of a sulfuric acid catalyst in the synthesis of nitrobenzene . The sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics .
Production of Paracetamol
The synthesis of PAP compounds uses nitrobenzene as a precursor, meaning the existence of nitrobenzene plays a crucial role in maintaining the production of paracetamol . Paracetamol is used as an analgesic and antipyretic drug .
Production of Various Products
This nitro-aromatic compound is also essential in producing explosives, fragrances, agrochemicals, lubricating oil, shoe polish, soap, and so on .
Detection of Nitrobenzene
A series of fluorescent 2D zinc (II) metal–organic frameworks with a flexible triangular ligand have been prepared hydrothermally. The fluorescent sensing experiments revealed that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution . This indicates that these materials can be used as fluorescent probes for the detection of nitrobenzene .
Research in Material Science
2-Nitrobenzene-1,4-diol is also used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Organic Synthesis Intermediate
Nitrobenzene (NB) is a widely used organic synthesis intermediate in the organic synthesis industry .
Mecanismo De Acción
Target of Action
The primary target of 2-Nitrobenzene-1,4-diol is the aromatic ring structure of benzene . The six pi electrons in the benzene ring are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring structure is especially stable and is retained during reactions .
Mode of Action
The mode of action of 2-Nitrobenzene-1,4-diol involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The pathways for 2-Nitrobenzene-1,4-diol degradation provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro-substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Result of Action
The result of the action of 2-Nitrobenzene-1,4-diol is the formation of a substituted benzene ring . This occurs after the removal of a proton from the positively charged benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 2-Nitrobenzene-1,4-diol can be influenced by environmental factors such as light and temperature. For example, photocatalytic degradation of similar nitro-aromatic compounds has been observed under simulated solar light irradiation . Additionally, the compound’s stability and reactivity may be affected by the presence of other substances in the environment, such as strong oxidizing agents .
Direcciones Futuras
The future directions for research on 2-Nitrobenzene-1,4-diol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various industries . As the world’s largest source of renewable aromatics, lignin valorization strategies, which focus on the disassembly of lignin into aromatic monomers like 2-Nitrobenzene-1,4-diol, could pave the way towards more profitable and more sustainable lignocellulose biorefineries .
Propiedades
IUPAC Name |
2-nitrobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIYYMZOGKODQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167037 | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzene-1,4-diol | |
CAS RN |
16090-33-8 | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16090-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

